In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 3-(6-Chloro-4-trifluoromethylpyridin-2-yl)benzoic acid
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 3-(6-Chloro-4-trifluoromethylpyridin-2-yl)benzoic acid
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as privileged scaffolds. Among these, 3-(6-Chloro-4-trifluoromethylpyridin-2-yl)benzoic acid (CAS: 1311278-14-4) stands out as a highly versatile, bi-aryl building block[1]. The presence of a trifluoromethyl (–CF₃) group at the C4 position of the pyridine ring imparts profound lipophilicity and metabolic stability, while the orthogonal reactivity of the C6-chloride and the benzoic acid moiety allows for divergent downstream functionalization.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Herein, we will dissect the physicochemical properties of this compound, explore the mechanistic causality behind its synthesis via regiocontrolled Suzuki-Miyaura cross-coupling, and provide a self-validating experimental protocol for its preparation.
Chemical Identity & Physicochemical Data
Understanding the quantitative metrics of a building block is the first step in predicting its behavior in complex synthetic pathways or biological systems. The electron-withdrawing nature of both the –CF₃ group and the pyridine nitrogen significantly lowers the pKa of the system, while the carboxylic acid provides a predictable handle for amide coupling or salt formation.
Below is a consolidated table of the compound's core physicochemical properties[1][2].
| Property | Value |
| Chemical Name | 3-(6-Chloro-4-trifluoromethylpyridin-2-yl)benzoic acid |
| CAS Registry Number | 1311278-14-4 |
| Molecular Formula | C₁₃H₇ClF₃NO₂ |
| Molecular Weight | 301.65 g/mol |
| Monoisotopic Mass | 301.0117 Da |
| SMILES String | O=C(O)c1cccc(-c2cc(C(F)(F)F)cc(Cl)n2)c1 |
| Predicted m/z [M+H]⁺ | 302.0190 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthetic Methodology: Regiocontrolled Suzuki-Miyaura Coupling
The most efficient route to synthesize 3-(6-Chloro-4-trifluoromethylpyridin-2-yl)benzoic acid is through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-dichloro-4-(trifluoromethyl)pyridine with 3-carboxyphenylboronic acid [3][4].
The Challenge of Regioselectivity and Over-Coupling
The starting material, 2,6-dichloro-4-(trifluoromethyl)pyridine, possesses C₂ᵥ symmetry, meaning the C2 and C6 chlorides are chemically equivalent. The –CF₃ group at C4 strongly withdraws electron density via inductive and mesomeric effects, making both C–Cl bonds highly activated toward oxidative addition by Pd(0)[4].
The primary synthetic challenge is preventing bis-coupling (where both chlorides react with the boronic acid). To achieve strict mono-coupling, we must manipulate the reaction kinetics. By using the boronic acid as the limiting reagent (0.95 equivalents) and employing a bulky, bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), the steric bulk of the mono-coupled intermediate significantly retards the oxidative addition of the second C–Cl bond[3].
Catalytic Cycle
Fig 1: Catalytic cycle of the regiocontrolled Suzuki-Miyaura cross-coupling.
Experimental Protocol: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the action and the expected observational readouts.
Reagents Required
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Electrophile: 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.00 equiv, 1.0 mmol)
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Nucleophile: 3-Carboxyphenylboronic acid (0.95 equiv, 0.95 mmol) — Limiting reagent to suppress bis-arylation.
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Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) — Bidentate ligand prevents over-coordination and stabilizes Pd intermediates.
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Base: K₂CO₃ (2.00 equiv, 2.0 mmol) — Activates the boronic acid to form the reactive boronate complex.
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Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)
Step-by-Step Workflow
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Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 2,6-dichloro-4-(trifluoromethyl)pyridine, 3-carboxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
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Solvent Addition & Rigorous Degassing: Add the 1,4-Dioxane/H₂O mixture. Subject the suspension to three freeze-pump-thaw cycles, or sparge vigorously with Argon for 15 minutes.
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Causality: Oxygen must be excluded. O₂ promotes the homocoupling of boronic acids (yielding biphenyl byproducts) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) oxides.
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Thermal Activation: Heat the reaction mixture to 80 °C under an Argon atmosphere for 12 hours.
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Causality: The highly electron-deficient pyridine ring allows oxidative addition to occur at a moderate 80 °C. Keeping the temperature below 100 °C provides thermodynamic control, further preventing the second C–Cl bond from reacting.
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Quenching & pH-Controlled Extraction: Cool the mixture to room temperature. Carefully acidify the aqueous layer to pH ~3 using 1M HCl (aq).
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Causality: The product contains a carboxylic acid. At basic pH (from K₂CO₃), it exists as a water-soluble carboxylate salt. Acidification protonates the moiety, forcing the product to partition into the organic phase. Extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient with 1% Acetic Acid).
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Causality: The 1% Acetic Acid prevents the carboxylic acid product from streaking on the silica column by keeping it fully protonated.
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Validation & Characterization: Confirm the identity and purity of the isolated solid. LC-MS must show the expected [M+H]⁺ peak at m/z 302.02 and the characteristic 3:1 isotopic pattern indicative of a single chlorine atom[2].
Fig 2: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling synthesis.
Applications in Drug Development
The strategic placement of the –CF₃ group and the remaining C6-chloride makes 3-(6-Chloro-4-trifluoromethylpyridin-2-yl)benzoic acid an exceptionally valuable intermediate.
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SₙAr Functionalization: The remaining C6-chloride is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). Researchers routinely displace this chloride with primary or secondary amines to generate novel kinase inhibitors.
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Amide Coupling: The benzoic acid moiety serves as a direct handle for standard peptide coupling chemistry (e.g., HATU/DIPEA), allowing the rapid generation of diverse amide libraries for high-throughput screening.
By mastering the regiocontrolled synthesis of this core, development teams can rapidly access a vast chemical space of trifluoromethylated bi-aryl systems, accelerating the hit-to-lead optimization phase.
References
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PubChemLite. 1311278-14-4 (C13H7ClF3NO2) Mass Spectrometry and Physicochemical Data. Université du Luxembourg. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. PubMed. Retrieved from [Link]
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Organic Process Research & Development. Convenient Approaches to 4-Trifluoromethylpyridine. ACS Publications. Retrieved from[Link]
Sources
- 1. 1311278-14-4|3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1311278-14-4 (C13H7ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
